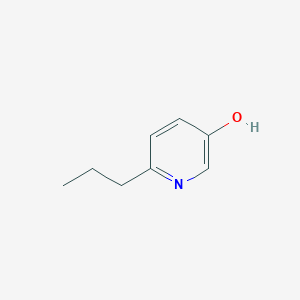

6-Propylpyridin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-propylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-2-3-7-4-5-8(10)6-9-7/h4-6,10H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJLCMSVQOKQODO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20401696 | |

| Record name | 3-Hydroxy-6-n-propylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20609-24-9 | |

| Record name | 3-Hydroxy-6-n-propylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Propylpyridin 3 Ol and Its Precursors

De Novo Synthetic Routes to 3-Hydroxypyridine (B118123) Scaffolds

The de novo synthesis of the 3-hydroxypyridine ring system is a critical aspect of obtaining compounds like 6-propylpyridin-3-ol. These methods build the heterocyclic core from simpler, often non-aromatic, starting materials.

Rearrangement Reactions of Furan (B31954) Derivatives to 3-Hydroxypyridines

A well-established and versatile method for synthesizing 3-hydroxypyridines involves the ring expansion of furan derivatives. dur.ac.uk This approach is attractive due to the ready availability of functionalized furans and the often high-yield rearrangement. The most common variant of this reaction is the transformation of 2-acylfurans into 3-hydroxypyridines by heating with ammonia (B1221849), often in a sealed vessel at elevated temperatures and pressures. dur.ac.ukmdpi.com

The reaction proceeds through a proposed mechanism involving the initial formation of a ketimine, followed by nucleophilic attack of ammonia, leading to ring cleavage. The resulting intermediate then cyclizes to form the stable 3-hydroxypyridine ring, with the elimination of ammonia. uiowa.edu This method has been successfully applied to a range of 2-alkylfurylketones, demonstrating its utility in preparing various 2-alkyl-3-hydroxypyridines. uiowa.edu A key advantage of this ring expansion is its tolerance for a variety of substituents on the furan ring. dur.ac.uk For instance, the synthesis of 2-propylpyridin-3-ol (B8784857) has been achieved by heating 1-(furan-2-yl)-2-methylpropan-1-one (B3052511) with an ammonia solution at 150°C. dur.ac.uk

| Starting Material (2-Acylfuran) | Product (3-Hydroxypyridine) | Reaction Conditions | Yield (%) | Reference |

| 1-(Furan-2-yl)-2-methylpropan-1-one | 2-Propylpyridin-3-ol | Ammonia solution, 150°C, 15 h | 28 | dur.ac.uk |

| 2-Acetyl-5-methylfuran | 2,6-Dimethyl-3-hydroxypyridine | Ammonia, Ammonium (B1175870) Salt, 150-200°C | ~52 | researchgate.net |

| 2-Propionylfuran | 2-Ethyl-3-hydroxypyridine | Ammonia, Nitrogen-containing compound, 150°C | 83.1 | researchgate.net |

Palladium-Catalyzed Cyclization Approaches to Polysubstituted 3-Hydroxypyridines

Modern synthetic chemistry has seen the emergence of powerful palladium-catalyzed methods for constructing complex heterocyclic scaffolds. These reactions offer high efficiency and regioselectivity in the synthesis of polysubstituted 3-hydroxypyridines from readily available starting materials like amino acids and propargyl alcohols. smolecule.com

A notable palladium-catalyzed approach is the "anti-Wacker"-type cyclization. smolecule.com This strategy involves the Pd(0)-catalyzed anti-selective arylative, alkylative, or alkynylative cyclization of N-propargyl-N-tosyl-aminoaldehydes with reagents such as arylboronic acids. smolecule.com The term "anti-Wacker" refers to the stereoselectivity of the cyclization, which proceeds through an oxidative addition of the alkynyl electrophile to the palladium catalyst, followed by transmetalation and reductive elimination. This pathway is distinct from traditional Wacker-type processes. The resulting 5-substituted-3-hydroxy-1,2,3,6-tetrahydropyridines are then oxidized and undergo elimination of p-toluenesulfinic acid to yield the desired polysubstituted 3-hydroxypyridines. smolecule.com This method provides a modular and efficient route to a diverse range of these compounds. smolecule.com For example, the reaction of an N-propargyl-N-tosyl-aminoaldehyde derived from valine with 4-methoxyphenylboronic acid, followed by oxidation and elimination, yields 5-(4-methoxyphenyl)-6-propylpyridin-3-ol. mdpi.com

| Alkyne-Aldehyde Precursor | Coupling Partner | Product | Reference |

| N-propargyl-N-tosyl-aminoaldehyde (from glycine) | Phenylboronic acid | 5-Phenyl-3-hydroxy-1,2,3,6-tetrahydropyridine | smolecule.com |

| N-propargyl-N-tosyl-aminoaldehyde (from valine) | 4-Methoxyphenylboronic acid | 5-(4-methoxyphenyl)-6-propylpyridin-3-ol | mdpi.com |

Amino acids serve as valuable chiral building blocks in organic synthesis, and their chirality can be effectively transferred to the final product in these palladium-catalyzed cyclizations. osu.edunih.gov The use of enantiopure amino acids as starting materials for the alkyne-aldehyde precursors allows for the synthesis of optically active polysubstituted 3-hydroxypyridines. smolecule.com The inherent chirality of the amino acid directs the stereochemical outcome of the cyclization reaction, providing a powerful tool for asymmetric synthesis. rsc.org This strategy is particularly significant in medicinal chemistry, where the specific stereochemistry of a molecule is often crucial for its biological activity. researchgate.net The development of such asymmetric methods, which leverage the "chiral pool" of readily available amino acids, represents a highly efficient approach to enantiopure heterocyclic compounds.

"Anti-Wacker"-Type Cyclization Strategies

Multistep Synthetic Sequences for 6-Alkylpyridin-3-ol Substrates

The synthesis of specific 6-alkylpyridin-3-ols, such as this compound, often requires multistep sequences that build upon a pre-formed pyridine (B92270) ring or construct it with the desired alkyl group already in place. These sequences are designed to be flexible, allowing for the introduction of various alkyl chains.

A common precursor for 6-alkylpyridin-3-ols is 6-methylpyridin-3-ol. Strategies for extending the methyl group to a longer alkyl chain, such as a propyl group, are therefore of significant interest. One approach involves the deprotonation of the methyl group to form a nucleophilic species, which can then react with an appropriate electrophile. For example, treatment of 2,6-lutidine (2,6-dimethylpyridine) with a strong base like lithium diisopropylamide (LDA) generates a lithiated species at one of the methyl groups. This nucleophile can then react with electrophiles, such as epoxides, to form a longer carbon chain. This principle can be applied to 6-methylpyridin-3-ol (after protection of the hydroxyl group) to achieve chain extension.

Another strategy involves radical reactions. The Minisci reaction, for instance, allows for the alkylation of electron-deficient heterocycles like pyridines. uiowa.edu While typically used to introduce alkyl groups, variations of this chemistry can be envisioned for chain extension. More modern methods involve the monoalkylation of N-methoxypyridinium salts with alkyl radicals generated from sources like alkenes or alkyl iodides, proceeding under neutral conditions.

Furthermore, functionalization can be achieved by first converting the 6-methyl group into a more reactive handle. For example, oxidation of the methyl group to an aldehyde would allow for subsequent Wittig reactions or Grignard additions to build the desired propyl chain. While direct oxidation can be challenging, multi-step sequences involving halogenation followed by nucleophilic substitution are also viable. A study focused on synthesizing various 6-substituted pyridin-3-ol derivatives demonstrated that extending the alkyl chain at the 6-position from a methyl to an ethyl or propyl group can be achieved through targeted multi-step synthetic routes.

| Starting Material | Reagents/Strategy | Intermediate/Product | Reference |

| 2,6-Lutidine | 1. LDA; 2. 1,2-Epoxyoctane | 1-(6-Methylpyridin-2-yl)nonan-3-ol | |

| N-Methoxypyridinium salt | Alkyl radical source (e.g., from alkene + catecholborane) | C-Alkylated pyridine | |

| 6-Bromopyridin-3-ol | Multi-step synthesis including protection and coupling | 6-Ethylpyridin-3-ol / this compound |

Protective Group Chemistry in Pyridinol Synthesis

The synthesis of complex pyridinol derivatives often necessitates the use of protecting groups to prevent unwanted reactions at specific sites. organic-chemistry.org A protecting group reversibly converts a functional group into a less reactive form, allowing other parts of the molecule to be modified selectively. organic-chemistry.org After the desired transformations, the protecting group is removed to restore the original functionality. organic-chemistry.org This strategy is crucial in multi-step syntheses where different functional groups exhibit similar reactivities. organic-chemistry.org

In the context of pyridinol synthesis, protecting groups are employed to shield the hydroxyl or other reactive moieties. For instance, a benzyl (B1604629) ether protection of 6-bromopyridin-3-ol has been utilized as a starting point for further derivatization. osu.edu The choice of a suitable protecting group is critical and must meet several criteria: it should be easy to introduce, stable under the subsequent reaction conditions, and readily removable without affecting other parts of the molecule. pressbooks.pub The stability of various benzyl derivative protecting groups and their reactivity towards the nitrogen atom of a di-substituted pyridine ring in forming pyridinium (B92312) salts have been reported. ugm.ac.id

An orthogonal protecting group strategy, where multiple protecting groups with different deprotection conditions are used, allows for the selective deprotection of one group while others remain intact. organic-chemistry.org For example, a Boc-protected amino group can be removed under acidic conditions, while an Fmoc-protected group is cleaved by basic conditions. organic-chemistry.org This approach provides a high degree of control in the synthesis of highly functionalized pyridines. uiowa.edu The N-hydroxy group has also been explored as a protecting group in pyridone syntheses. acs.org

Functionalization and Derivatization in this compound Synthesis

The introduction of various functional groups onto the pyridine ring is a key aspect of synthesizing derivatives of this compound. This often involves strategic functionalization and derivatization reactions.

Regioselective Functionalization of Pyridine Rings

Achieving regioselectivity in the functionalization of pyridine rings is a significant challenge due to the electronic nature of the heterocycle. uiowa.edu The nitrogen atom makes the pyridine ring electron-deficient, influencing the positions at which substituents are introduced. uiowa.edu

Several strategies have been developed to control the regioselectivity of pyridine functionalization. mdpi.com One approach involves the use of directing groups that guide the reaction to a specific position. For example, a simple maleate-derived blocking group can enable Minisci-type decarboxylative alkylation with high selectivity at the C-4 position. organic-chemistry.org Another method relies on the perturbation of pyridyne distortion using proximal halide or sulfamate (B1201201) substituents to govern regioselectivity in nucleophilic addition and cycloaddition reactions. nih.gov

The direct C-H functionalization of pyridines offers an atom-economical approach to introduce substituents. researchgate.net However, this can be challenging due to the inherent reactivity of the pyridine ring. researchgate.net Recent advancements have enabled meta-selective hydroxylation of pyridines through dienamine-type intermediates. researchgate.net Furthermore, different reagents can promote metalation at different positions; for instance, one TMP-based metallic reagent can selectively metalate 2- or 3-functionalized pyridines at the C6 position, while another promotes metalation ortho to the functional groups. researchgate.net

Introduction of Secondary Amines Ortho to the Hydroxyl Group

The introduction of secondary amines at the position ortho to the hydroxyl group in pyridinols is a synthetically important transformation. The hydroxyl group is an ortho-, para- director in electrophilic aromatic substitution reactions, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. masterorganicchemistry.com

One established method for introducing an amino group onto an aromatic ring involves a sequence of nitration, reduction, diazotization, and diazonio replacement. uomustansiriyah.edu.iq The Chichibabin reaction offers a direct method for the amination of pyridines, typically at the 2-position, using sodium amide as the nucleophile. wikipedia.org In this reaction, a hydride ion is eliminated. wikipedia.org

More contemporary methods focus on the direct functionalization of the pyridine ring. The synthesis of secondary amines with pyridine moieties has been achieved through the 1,2-addition of functionalized arylzinc reagents to pyridyl nitroso compounds. researchgate.net It has been noted that certain 3-hydroxypyridine compounds bearing a pyrrolidine (B122466) group at the 2-position exhibit high binding affinity to the active site of acetylcholinesterase. osu.edu

Optimization of Reaction Conditions and Process Efficiency

Optimizing reaction conditions is paramount for maximizing yield and purity in the synthesis of this compound and its derivatives. azom.com This involves a deep understanding of reaction kinetics and the selection of appropriate equipment and purification methods. azom.com

Catalytic Systems in Pyridinol Formation

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to new reactions and improving the efficiency of existing ones. In the context of pyridinol synthesis, various catalytic systems have been employed.

Palladium-based catalysts are widely used in cross-coupling reactions to form C-C bonds. For example, the synthesis of 6-(3,5-bis(trifluoromethyl)phenyl)pyridin-3-ol (B8162832) was achieved through a palladium-catalyzed cross-coupling between 6-bromo-3-pyridinol and (3,5-bis(trifluoromethyl)phenyl)boronic acid. researchgate.net Pd(II) complexes with pyridine derivatives have also been shown to be efficient catalysts in reactions like Suzuki-Miyaura and Heck cross-couplings. acs.org The choice of ligands, such as X-Phos, can significantly influence the outcome of these reactions. organic-chemistry.org

Copper-catalyzed reactions have also proven effective. A copper-catalyzed, selective C-4 functionalization of pyridine with styrenes has been reported. nih.gov Additionally, copper catalysts facilitate Suzuki couplings of 2-heterocyclic boronates, which can be challenging transformations. organic-chemistry.org Rhodium and nickel complexes have also found applications in the synthesis and functionalization of pyridines and pyridones. mdpi.comrsc.org

Yield Enhancement and Purity Considerations

Maximizing the yield and ensuring high purity are critical goals in chemical synthesis. azom.com A high yield indicates efficient use of resources, while high purity is essential for the intended application of the final compound. azom.com

Several factors influence the yield and purity of a reaction. The choice of solvent can be crucial; for instance, the Guareschi-Thorpe reaction for synthesizing hydroxy-cyanopyridines shows different yields in water versus ethanol. rsc.org The reaction temperature and the use of promoters can also significantly impact the outcome. rsc.org

Chemical Reactivity and Advanced Derivatization Strategies of 6 Propylpyridin 3 Ol

Role as a Chemical Intermediate and Building Block

6-Propylpyridin-3-ol serves as a crucial starting material and intermediate in the synthesis of more complex molecules. Its utility stems from the presence of multiple reactive sites that can be selectively functionalized.

Synthetic Utility in Complex Molecule Construction

The strategic positioning of the hydroxyl group and the propyl side chain on the pyridine (B92270) ring makes this compound a valuable building block for constructing intricate molecular frameworks. acs.orglkouniv.ac.in Research has demonstrated its application in the synthesis of polysubstituted 3-hydroxypyridines. mdpi.com For instance, it can be a precursor in multi-component reactions, which are highly efficient processes that assemble multiple starting materials into a complex product in a single step. acs.org The ability to use this compound in such reactions significantly streamlines synthetic routes, reducing waste and cost. acs.org

One notable application is in the synthesis of quinone methide precursors (QMPs). osu.edu A multi-step synthesis route has been developed to produce this compound as a starting material for further derivatization, specifically through Mannich reactions, to create a library of QMPs. osu.edu This highlights the compound's role in generating families of molecules with potential applications in medicinal chemistry. osu.edu

Expansion of Pyridinol Chemical Space

The concept of "chemical space" refers to the vast number of possible molecules, and expanding this space with novel and diverse structures is a key goal in drug discovery and materials science. biorxiv.orgmdpi.com this compound and its derivatives contribute significantly to the expansion of the pyridinol chemical space. By modifying the propyl group, the hydroxyl group, and the pyridine ring itself, a wide array of new compounds with potentially unique properties can be generated.

The introduction of an alkyl group, such as a propyl group, at the 6-position of the pyridin-3-ol framework is a strategy that has been explored to potentially enhance biological activities. osu.edu Studies have hypothesized that substituents at this position can alter the reactivation and resurrection activities of certain enzymes. osu.edu The synthesis and subsequent derivatization of this compound provide a direct pathway to explore these structure-activity relationships, thereby populating the pyridinol chemical space with new and potentially more effective compounds. osu.edu

Electrophilic and Nucleophilic Reactivity Profiles

The reactivity of this compound is characterized by the interplay of its functional groups: the pyridine nitrogen, the hydroxyl group, and the propyl side chain. The pyridine ring is generally electron-deficient, making it susceptible to nucleophilic attack, while the hydroxyl group can act as a nucleophile. imperial.ac.ukyoutube.com

Reactions at the Pyridine Nitrogen Atom

The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a potential site for electrophilic attack. However, due to the electron-withdrawing nature of the nitrogen, the pyridine ring is generally unreactive towards most electrophiles compared to benzene. imperial.ac.uk Reactions such as N-alkylation can occur, where an alkyl halide reacts with the nitrogen to form a quaternary pyridinium (B92312) salt. dur.ac.uk This reaction introduces a positive charge on the nitrogen, which can further influence the reactivity of the ring.

Reactivity of the Hydroxyl Group

The hydroxyl group at the 3-position is a key functional handle for derivatization. It can act as a nucleophile and undergo various reactions, including:

O-Alkylation and O-Acylation: The hydroxyl group can be alkylated using alkyl halides or acylated using acyl chlorides or anhydrides. These reactions are often carried out in the presence of a base to deprotonate the hydroxyl group, increasing its nucleophilicity. researchgate.net

Etherification: Formation of ethers can be achieved through reactions like the Williamson ether synthesis.

Esterification: The hydroxyl group can be converted to an ester, which can serve as a protecting group or modulate the biological activity of the molecule. researchgate.net

Activation for Nucleophilic Substitution: The hydroxyl group can be converted into a better leaving group, such as a triflate, to facilitate subsequent nucleophilic substitution reactions at that position. mdpi.com

Research has shown that the hydroxyl group in 3-hydroxypyridines is generally more nucleophilic than the ring nitrogen. dur.ac.uk This is attributed to the tautomeric equilibrium of 3-hydroxypyridine (B118123). dur.ac.uk

Reactivity of the Propyl Side Chain

The propyl side chain at the 6-position also offers opportunities for chemical modification. While the alkyl chain itself is relatively unreactive, reactions can be initiated at the benzylic-like position (the carbon atom attached to the pyridine ring).

Oxidation: The propyl group can potentially be oxidized to introduce other functional groups, such as a carbonyl or carboxyl group, depending on the oxidizing agent and reaction conditions.

Halogenation: Free-radical halogenation could potentially introduce a halogen atom onto the propyl chain, which can then serve as a handle for further substitution reactions.

Biotransformation studies using microorganisms have shown that 3-alkylpyridines can be hydroxylated on the alkyl group, providing a regioselective method for functionalization. lookchem.com

Data Tables

Table 1: Reactivity Summary of this compound

| Functional Group | Type of Reaction | Potential Reagents | Product Type |

| Pyridine Nitrogen | N-Alkylation | Alkyl Halides | Quaternary Pyridinium Salts |

| Hydroxyl Group | O-Alkylation | Alkyl Halides, Base | Ethers |

| O-Acylation | Acyl Halides, Anhydrides | Esters | |

| Triflation | Triflic Anhydride | Triflates | |

| Propyl Side Chain | Oxidation | Oxidizing Agents | Carbonyls, Carboxylic Acids |

| Biotransformation | Dioxygenase-containing microorganisms | Hydroxylated Alkyl Chains |

Directed Derivatization Approaches

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, formaldehyde, and a primary or secondary amine. This reaction results in the aminomethylation of the active hydrogen compound, yielding a product known as a Mannich base. adichemistry.comresearchgate.net The general mechanism involves the formation of an iminium ion from the amine and formaldehyde, which then reacts with the enol form of the active hydrogen compound. adichemistry.com

For this compound, the phenolic ring serves as the active hydrogen compound. The reaction introduces an aminomethyl group onto the pyridine ring, typically at the position ortho to the hydroxyl group due to its activating and directing effects. This derivatization is a valuable strategy for introducing amine functionalities, which can significantly alter the molecule's properties and provide a handle for further synthetic modifications. sigmaaldrich.comresearchgate.netthermofisher.com The choice of the secondary amine in the Mannich reaction allows for the introduction of various substituents, thereby enabling the fine-tuning of the physicochemical properties of the resulting derivatives.

A representative scheme for the Mannich reaction with this compound is shown below:

Scheme 1: Mannich Reaction of this compound

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

| This compound | Formaldehyde | Dimethylamine | 2-((Dimethylamino)methyl)-6-propylpyridin-3-ol |

| This compound | Formaldehyde | Pyrrolidine (B122466) | 6-Propyl-2-(pyrrolidin-1-ylmethyl)pyridin-3-ol |

| This compound | Formaldehyde | Piperidine | 6-Propyl-2-(piperidin-1-ylmethyl)pyridin-3-ol |

| This table showcases potential products from the Mannich reaction with different secondary amines. |

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, often utilizing a metal catalyst. wikipedia.org For derivatives of this compound, these reactions, particularly palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination, offer versatile methods for introducing a wide range of substituents onto the pyridine core. nih.govlibretexts.orgnih.gov

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgfishersci.co.uk To utilize this reaction, the hydroxyl group of this compound is typically converted into a better leaving group, such as a triflate. This triflate can then be coupled with various boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups at that position. The reaction is known for its mild conditions and tolerance of a wide variety of functional groups. nih.gov

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine. organic-chemistry.orgtcichemicals.comnih.gov Similar to the Suzuki-Miyaura coupling, the hydroxyl group of this compound is first converted to a triflate. This derivative can then react with a wide range of primary or secondary amines to introduce diverse nitrogen-containing substituents. This method is highly valued for its ability to form C-N bonds with high efficiency and selectivity. sigmaaldrich.com

| Coupling Reaction | Reactants | Catalyst System | Product Type |

| Suzuki-Miyaura | 6-Propylpyridin-3-yl triflate, Arylboronic acid | Pd(PPh3)4, Base | Aryl-substituted 6-propylpyridine |

| Buchwald-Hartwig | 6-Propylpyridin-3-yl triflate, Secondary amine | Pd catalyst, Ligand, Base | Amino-substituted 6-propylpyridine |

| This table summarizes the key components of cross-coupling reactions for derivatizing this compound. |

The modification of molecular characteristics of this compound and its derivatives is crucial for tailoring their biological activity and physicochemical properties. Structure-activity relationship (SAR) studies guide these modifications. mdpi.comnih.govresearchgate.net Key strategies include:

Varying the Propyl Chain: Altering the length or branching of the alkyl group at the 6-position can influence lipophilicity and steric interactions with biological targets. For instance, research on related pyridin-3-ol frameworks suggests that extending the alkyl chain can impact reactivation and resurrection activities in certain contexts. osu.edu

Derivatization of the Hydroxyl Group: The hydroxyl group can be converted to ethers or esters to modify polarity and metabolic stability. This can also serve as a strategy to create prodrugs. masterorganicchemistry.com

| Modification Strategy | Target Property | Example |

| Alkyl Chain Variation | Lipophilicity, Steric Profile | Synthesis of 6-ethyl or 6-butyl analogues |

| Ring Substitution | Electronic Properties, H-Bonding | Introduction of an amino or aryl group |

| Hydroxyl Derivatization | Polarity, Metabolic Stability | Formation of a methyl ether or acetate (B1210297) ester |

| This table outlines strategies for modifying the molecular characteristics of this compound. |

Cross-Coupling Reactions for Further Substitution

Investigating Reaction Mechanisms and Pathways

Understanding the reaction mechanism is fundamental to optimizing reaction conditions and predicting product outcomes. masterorganicchemistry.comwikipedia.org For the derivatization of this compound, mechanistic studies focus on the step-by-step processes of bond formation and cleavage.

Mannich Reaction: The mechanism involves the initial formation of an electrophilic iminium ion from the reaction of an amine with formaldehyde. The pyridin-3-ol, in its more nucleophilic phenolate (B1203915) or enolate-like form, then attacks the iminium ion to form the C-C bond, followed by re-aromatization. adichemistry.comnih.gov

Palladium-Catalyzed Cross-Coupling: The catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions are well-established. They generally proceed through a sequence of oxidative addition of the aryl triflate to the Pd(0) catalyst, followed by transmetalation (for Suzuki-Miyaura) or coordination and deprotonation of the amine (for Buchwald-Hartwig), and finally, reductive elimination to form the product and regenerate the Pd(0) catalyst. wikipedia.orgnih.govorganic-chemistry.org

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis for the modification of pyridine derivatives. nih.govresearchgate.net Enzymes can perform reactions with high regio- and stereoselectivity under mild conditions. rsc.orgnih.gov

For pyridine derivatives, key biocatalytic transformations include:

Hydroxylation: Monooxygenases are enzymes capable of introducing hydroxyl groups onto the pyridine ring at specific positions. For example, some flavin-dependent monooxygenases catalyze the hydroxylation of pyridine rings. nih.gov Whole-cell biocatalysts, such as certain Burkholderia species, have been shown to hydroxylate various pyridine derivatives. nih.gov

Oxidation: Aldehyde oxidases can catalyze the oxidation of substituents on the pyridine ring. researchgate.net For instance, a methyl group could be oxidized to a hydroxymethyl group and then to a carboxylic acid.

Glycosylation: Glycosyltransferases can attach sugar moieties to the hydroxyl group of pyridinols, a transformation that is often challenging to achieve with high selectivity using classical chemical methods. researchgate.net

A study on the enzymatic synthesis of lignin-derivable pyridine-based polyesters highlights the potential of biocatalysis in polymer chemistry involving pyridine structures. researchgate.net Furthermore, enzyme-mediated oxidation has proven to be a green and efficient strategy for preparing derivative chemicals from quinoline (B57606) and its structural analogues. rsc.org

| Biocatalytic Reaction | Enzyme Class | Potential Transformation of this compound |

| Hydroxylation | Monooxygenase | Introduction of a second hydroxyl group on the ring |

| Oxidation | Aldehyde Oxidase | Oxidation of the propyl group |

| Glycosylation | Glycosyltransferase | Attachment of a sugar to the hydroxyl group |

| This table provides examples of potential biocatalytic transformations for this compound. |

Biocatalytic Transformations of Pyridine Derivatives

Enzymatic Oxyfunctionalization of Pyridine Ringsunimi.it

The selective introduction of oxygen-containing functional groups into heterocyclic scaffolds represents a powerful strategy in synthetic chemistry for creating valuable building blocks. Biocatalysis, utilizing isolated enzymes or whole-cell systems, has emerged as an attractive and effective tool for the synthesis of hydroxylated pyridine derivatives. The metabolism of alkylated pyridines in certain bacteria often commences with hydroxylation of the aromatic ring, a reaction catalyzed by specific oxidoreductases.

Key enzyme classes capable of performing these challenging oxyfunctionalization reactions on N-heterocycles include cytochrome P450 monooxygenases (CYPs), unspecific peroxygenases (UPOs), and various bacterial dioxygenases. whiterose.ac.ukresearchgate.netmdpi.com

Cytochrome P450s (CYPs): This superfamily of heme-containing monooxygenases is renowned for its ability to catalyze a wide array of regio- and stereoselective oxidation reactions, including the hydroxylation of unactivated C-H bonds. mdpi.comnih.gov Their versatility makes them prime candidates for modifying pyridine derivatives.

Unspecific Peroxygenases (UPOs): UPOs, such as the well-studied enzyme from Agrocybe aegerita (AaeUPO), represent a more practically simple class of biocatalysts for hydroxylation. whiterose.ac.uk Unlike CYPs, which require complex cofactor systems like NADPH, UPOs utilize hydrogen peroxide (H₂O₂) as the stoichiometric oxidant to functionalize a broad range of substrates, including alkylated pyridines. whiterose.ac.ukd-nb.info

While direct enzymatic oxyfunctionalization studies on this compound are not prominently documented, the reactivity of analogous alkyl-substituted pyridines provides significant insight. Research using AaeUPO on substrates like ethylpyridines and propylpyridines demonstrates that enzymatic action can yield a mixture of products, including benzylic alcohols from side-chain hydroxylation, ketones from further oxidation, and N-oxides from oxidation at the ring's nitrogen atom. whiterose.ac.uk

| Substrate | Biocatalyst | Major Product(s) | Yield/Conversion | Reference |

| 3-Ethylpyridine | AaeUPO | (R)-1-(Pyridin-3-yl)ethan-1-ol | 35% Isolated Yield | whiterose.ac.uk |

| 1-(Pyridin-3-yl)ethan-1-one | 50% Isolated Yield | whiterose.ac.uk | ||

| 2-Ethylpyridine | AaeUPO | (R)-1-(Pyridin-2-yl)ethan-1-ol | 19% Isolated Yield | whiterose.ac.uk |

| 2-Ethylpyridine N-oxide | 16% Isolated Yield | whiterose.ac.uk | ||

| 2-n-Propylpyridine | AaeUPO | 2-n-Propylpyridine N-oxide | 51% Isolated Yield | whiterose.ac.uk |

| (R)-1-(Pyridin-2-yl)propan-1-ol | 32% Isolated Yield | whiterose.ac.uk |

Table 1: Examples of AaeUPO-catalyzed oxyfunctionalization of alkylpyridines, demonstrating potential reaction pathways for this compound. Data sourced from related studies. whiterose.ac.uk

Regioselective Hydroxylation Processes

Regioselective hydroxylation—the precise installation of a hydroxyl group at a specific position—is a primary challenge and goal in the derivatization of complex molecules like this compound. The substitution pattern of the pyridine ring and the choice of biocatalyst are critical factors that dictate the site of oxidation. nih.govnih.gov For this compound, two principal sites are susceptible to enzymatic hydroxylation: the propyl side chain and the available positions on the pyridine ring.

Side-Chain Hydroxylation: The alkyl group is a common target for enzymatic oxidation. Cytochrome P450s and UPOs can catalyze hydroxylation at the benzylic position (C1') of the propyl group, which is adjacent to the pyridine ring. whiterose.ac.ukuq.edu.au Studies on 2-n-propylpyridine and 3-n-propylpyridine with AaeUPO confirm that benzylic alcohols are major products. whiterose.ac.uk This suggests a probable transformation of this compound into 1-(3-hydroxypyridin-6-yl)propan-1-ol.

Ring Hydroxylation: The introduction of a second hydroxyl group onto the pyridine ring is another key derivatization pathway. Whole-cell biocatalysis offers a promising method for this transformation. For instance, the soil bacterium Burkholderia sp. MAK1 has demonstrated a remarkable ability for regioselective oxyfunctionalization of various pyridine derivatives. researchgate.netnih.gov This strain is capable of converting different pyridin-2-amines and pyridin-2-ones into their corresponding 5-hydroxy derivatives. researchgate.net This strong preference for C5 hydroxylation suggests that this compound could be a substrate for conversion into 6-propylpyridine-3,5-diol . Furthermore, dioxygenase enzymes are known to catalyze the cis-dihydroxylation of pyridine ring systems, which would yield diol products with specific stereochemistry. researchgate.net

The regioselectivity of these biocatalysts is highlighted by their performance with a range of substituted pyridines, as shown in the table below.

| Substrate | Biocatalyst | Product | Yield/Conversion | Reference |

| 4-Chloropyridin-2-amine | Burkholderia sp. MAK1 (whole cells) | 6-Amino-4-chloro-pyridin-3-ol | ~97% Conversion | researchgate.netnih.gov |

| 5-Chloropyridin-2-amine | Burkholderia sp. MAK1 (whole cells) | 6-Amino-5-chloro-pyridin-3-ol | 34% Yield | nih.gov |

| 6-Chloropyridin-2-amine | Burkholderia sp. MAK1 (whole cells) | 6-Amino-2-chloropyridin-3-ol | - | nih.gov |

| Pyridine-2,4-diol | Burkholderia sp. MAK1 (whole cells) | Complete oxidation | 100% Conversion | nih.gov |

Table 2: Regioselective hydroxylation of substituted pyridines using whole cells of Burkholderia sp. MAK1, illustrating the potential for C5-hydroxylation of pyridin-3-ol scaffolds. researchgate.netnih.gov

Advanced Spectroscopic and Structural Elucidation of 6 Propylpyridin 3 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 6-Propylpyridin-3-ol, NMR is essential for verifying the arrangement of the propyl group on the pyridine (B92270) ring and the position of the hydroxyl substituent.

Proton (¹H) and Carbon-13 (¹³C) NMR Characterization

The ¹H NMR spectrum of this compound provides precise information about the number of different types of protons and their neighboring environments. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum would display distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the propyl chain. One experimental finding shows a doublet for a pyridine ring proton at 8.30 ppm with a coupling constant of 3.0 Hz. osu.edu

The ¹³C NMR spectrum complements the ¹H NMR data by showing the number of chemically distinct carbon atoms. The spectrum for this compound is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: This table is based on established principles of NMR spectroscopy. Specific experimental values may vary.

¹H NMR (Proton)| Protons | Predicted Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

|---|---|---|---|

| H-2 | ~8.1-8.3 | Doublet (d) | ~2-3 |

| H-4 | ~7.1-7.3 | Doublet of Doublets (dd) | ~8-9, ~2-3 |

| H-5 | ~7.0-7.2 | Doublet (d) | ~8-9 |

| Propyl-CH₂ (α) | ~2.6-2.8 | Triplet (t) | ~7-8 |

| Propyl-CH₂ (β) | ~1.6-1.8 | Sextet (m) | ~7-8 |

| Propyl-CH₃ (γ) | ~0.9-1.0 | Triplet (t) | ~7-8 |

¹³C NMR (Carbon-13)

| Carbons | Predicted Chemical Shift (δ) (ppm) |

|---|---|

| C-2 | ~140-145 |

| C-3 | ~150-155 |

| C-4 | ~125-130 |

| C-5 | ~120-125 |

| C-6 | ~155-160 |

| Propyl-C (α) | ~35-40 |

| Propyl-C (β) | ~20-25 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Assignment

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between adjacent protons, such as H-4 and H-5 on the pyridine ring. It would also clearly map the propyl chain by showing correlations from the methyl protons (γ) to the adjacent methylene (B1212753) protons (β), and from the β-protons to the α-methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the definitive assignment of each carbon atom by linking it to its attached proton(s). For example, the carbon signal at ~14 ppm would correlate with the proton triplet at ~0.9 ppm, assigning them to the propyl methyl group.

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, the molecular formula is C₉H₁₃NO. The calculated exact mass (monoisotopic mass) for the protonated molecule, [M+H]⁺, is 152.1070. Experimental analysis via techniques like Electrospray Ionization Time-of-Flight (ESI-TOF) would be expected to yield a measured m/z value that matches this calculated value to within a few parts per million (ppm), confirming the molecular formula. osu.edu

Fragmentation Pattern Analysis

In addition to the molecular ion peak, mass spectrometry provides a fragmentation pattern that serves as a molecular fingerprint. The fragmentation of this compound would likely proceed through characteristic pathways. A primary fragmentation event would be the cleavage of the C-C bond between the first and second carbons of the propyl group (beta-cleavage), resulting in the loss of an ethyl radical (•CH₂CH₃) to produce a stable ion. Another likely fragmentation is the loss of the entire propyl group. Analysis of these fragments helps to further confirm the structure, particularly the nature and position of the alkyl substituent.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are particularly useful for identifying the functional groups present in a compound. For related hydroxypyridine compounds, key IR absorptions are observed for the hydroxyl and aromatic functionalities. mdpi.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show a broad absorption band in the region of 3200-3400 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. Aliphatic C-H stretching vibrations from the propyl group would appear just below 3000 cm⁻¹ (e.g., ~2960 and 2931 cm⁻¹ in related structures). mdpi.com Aromatic C-H stretching is expected above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would produce a series of sharp peaks in the 1450-1610 cm⁻¹ region. mdpi.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the aromatic ring vibrations often produce strong, sharp signals, making it an excellent tool for characterizing the pyridine core.

Table 2: Characteristic Vibrational Frequencies for this compound Note: Frequencies are based on typical values and data from structurally related compounds. mdpi.com

| Vibrational Mode | Technique | Characteristic Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch | IR | 3200-3400 (Broad) |

| Aromatic C-H Stretch | IR/Raman | 3000-3100 |

| Aliphatic C-H Stretch | IR/Raman | 2850-2970 |

| C=C / C=N Ring Stretch | IR/Raman | 1450-1610 |

Identification of Characteristic Functional Groups

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule. Each functional group possesses a unique set of vibrational modes that correspond to specific energy absorptions or scattering events, resulting in a characteristic spectral fingerprint.

For pyridin-3-ol derivatives, key functional groups include the hydroxyl (-OH) group, the pyridine ring, and the alkyl substituent. The stretching vibration of the O-H bond typically appears as a broad band in the IR spectrum, generally in the region of 3200-3600 cm⁻¹. The exact position and shape of this band are sensitive to hydrogen bonding interactions. The C=C and C=N stretching vibrations within the aromatic pyridine ring are expected to produce a series of sharp bands in the 1400-1650 cm⁻¹ region. The propyl group will exhibit characteristic C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations at lower wavenumbers.

In a study of a related compound, 5-(4-methoxyphenyl)-6-propylpyridin-3-ol, the IR spectrum provided valuable insights into its functional groups. iucr.orgresearchgate.net The observed spectral data can be used as a reference for identifying the characteristic vibrations in this compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Observed in 5-(4-methoxyphenyl)-6-propylpyridin-3-ol (cm⁻¹) researchgate.net |

| O-H Stretch (H-bonded) | 3200-3600 (broad) | 2960, 2931 |

| C-H Stretch (Aromatic) | 3000-3100 | Not specified |

| C-H Stretch (Aliphatic) | 2850-2970 | 2960, 2931 |

| C=C/C=N Ring Stretch | 1400-1650 | 1610, 1516, 1452 |

| C-O Stretch | 1000-1300 | 1288, 1248, 1175, 1032 |

| C-H Bend (Aromatic) | 690-900 | 835, 755 |

This table presents expected vibrational frequencies for the functional groups in this compound, with comparative experimental data from a substituted derivative.

Computational methods, such as Density Functional Theory (DFT), are often employed to complement experimental vibrational spectroscopy. nih.govscielo.org.mx These calculations can predict vibrational frequencies and help in the precise assignment of complex spectral bands. nih.gov

Conformational Analysis through Vibrational Signatures

The three-dimensional arrangement of atoms in a molecule, or its conformation, can significantly influence its physical and chemical properties. For a molecule like this compound, rotation around the single bond connecting the propyl group to the pyridine ring can lead to different conformers. Vibrational spectroscopy can be a sensitive probe of these conformational changes.

Different conformers may exhibit subtle shifts in their vibrational frequencies due to changes in the local electronic environment and steric interactions. chemrxiv.org By comparing experimental spectra with those predicted for different stable conformers from computational models, it is possible to deduce the predominant conformation in a given state (gas, liquid, or solid). researchgate.net

The orientation of the propyl group relative to the pyridine ring will affect the vibrational modes of both moieties. For instance, gauche and anti conformations of the propyl chain would likely result in distinct patterns in the C-H bending and rocking regions of the spectrum. Furthermore, the orientation of the hydroxyl group, whether it is involved in intra- or intermolecular hydrogen bonding, will have a profound effect on the O-H stretching frequency. spectroscopyonline.com

X-ray Crystallography for Solid-State Structure Determination

Single Crystal Diffraction Analysis

To perform single-crystal X-ray diffraction, a high-quality, single crystal of the compound is required. This crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is collected and analyzed. mdpi.com The pattern of diffracted X-rays is directly related to the arrangement of electrons, and therefore atoms, within the crystal.

While a crystal structure for this compound has not been reported, analysis of related pyridin-3-ol derivatives provides a template for what can be expected. For instance, the crystal structure of (2Z)-3-hydroxy-1-(pyridin-2-yl)-3-(pyridin-3-yl)prop-2-en-1-one reveals an almost planar central core, with the pyridine rings twisted relative to this core. iucr.org

The expected bond lengths and angles for this compound can be inferred from standard values for pyridine and phenol (B47542) derivatives and from computational modeling.

| Structural Parameter | Expected Value |

| C-C (Pyridine Ring) | ~1.39 Å |

| C-N (Pyridine Ring) | ~1.34 Å |

| C-O (Phenolic) | ~1.36 Å |

| C-C (Propyl) | ~1.53 Å |

| C-C-N (Pyridine Angle) | ~120° |

| C-O-H Angle | ~109° |

This table presents expected bond lengths and angles for this compound based on known values for similar structures.

Intermolecular Interactions and Crystal Packing

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a variety of intermolecular forces. researchgate.net For this compound, the most significant of these are expected to be hydrogen bonding and π-π stacking interactions.

The hydroxyl group is a potent hydrogen bond donor, while the nitrogen atom of the pyridine ring and the oxygen of the hydroxyl group are hydrogen bond acceptors. This can lead to the formation of extensive hydrogen-bonded networks, such as chains or sheets, which are commonly observed in the crystal structures of hydroxypyridines. researchgate.net For example, in the crystal structure of bis(2-ethyl-3-hydroxy-6-methylpyridinium) succinate (B1194679), intermolecular O—H···N and O—H···O hydrogen bonds create polymeric chains. researchgate.net

The interplay of these intermolecular forces will ultimately determine the final crystal packing of this compound, influencing its physical properties such as melting point and solubility.

Computational Chemistry and Theoretical Investigations of 6 Propylpyridin 3 Ol

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to modern chemistry, offering detailed insights into the electronic makeup of molecules. These calculations can elucidate the distribution of electrons, the energies of molecular orbitals, and the nature of chemical bonds, which collectively determine the molecule's reactivity and physical properties. For a molecule such as 6-Propylpyridin-3-ol, these methods can predict which parts of the molecule are electron-rich or electron-poor, and how it will interact with other chemical species.

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry. chemrxiv.org It is prized for its balance of accuracy and computational efficiency, making it suitable for a wide range of chemical systems. derpharmachemica.com DFT methods calculate the total energy of a system based on its electron density, rather than the more complex many-electron wavefunction. chemrxiv.org This approach allows for the inclusion of electron correlation effects at a lower computational cost than traditional ab initio methods. derpharmachemica.com

Commonly, DFT studies employ hybrid functionals, such as B3LYP, which combine the strengths of Hartree-Fock theory and density functional approximations. ajchem-a.com These are used in conjunction with a basis set, which is a set of mathematical functions used to build the molecular orbitals. Basis sets like 6-31G(d,p) or 6-311++G(d,p) are frequently used for organic molecules to provide reliable results for geometry and electronic properties. ajchem-a.comajchem-a.com

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, acting as a nucleophile. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. scholarsresearchlibrary.com

The energy difference between these two orbitals is known as the HOMO-LUMO energy gap (ΔE). A small energy gap is associated with high chemical reactivity, low kinetic stability, and high polarizability. scholarsresearchlibrary.comschrodinger.com A large energy gap implies greater stability and lower reactivity. schrodinger.com This gap is a critical parameter for predicting the behavior of a molecule in chemical reactions and its potential applications in materials science. faccts.de

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.95 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.90 | LUMO - HOMO Energy Difference |

Mulliken Population Analysis is a method used to estimate the partial atomic charges within a molecule by partitioning the total electron population among its constituent atoms. wikipedia.org Developed by Robert S. Mulliken, this analysis provides a way to quantify the electron distribution based on the molecular orbitals calculated from a linear combination of atomic orbitals (LCAO). wikipedia.org While widely used due to its simplicity, Mulliken analysis is known to be highly sensitive to the choice of basis set, which can sometimes lead to unphysical results. uni-muenchen.destackexchange.com Despite this limitation, it remains a useful tool for a qualitative understanding of charge distribution.

Fukui Functions are reactivity indicators derived from DFT that identify the most reactive sites in a molecule. wikipedia.org The Fukui function, f(r), measures the change in electron density at a specific point when the total number of electrons in the system changes. wikipedia.org It helps to pinpoint sites susceptible to nucleophilic attack (where an electron is added) and electrophilic attack (where an electron is removed). researchgate.net Condensed Fukui functions simplify this by assigning a value to each atom, indicating its propensity for reaction. wikipedia.orgsobereva.com

For this compound, one would expect the electronegative nitrogen and oxygen atoms to carry negative Mulliken charges, indicating they are electron-rich. The Fukui analysis would likely identify these heteroatoms as primary sites for electrophilic attack. The following table provides illustrative Mulliken charges for the key atoms of the heterocyclic ring and hydroxyl group.

| Atom | Illustrative Mulliken Charge |

|---|---|

| N1 (Pyridine Nitrogen) | -0.55 |

| C2 | 0.20 |

| C3 | 0.25 |

| O (Hydroxyl) | -0.60 |

| C4 | -0.20 |

| C5 | -0.15 |

| C6 | 0.10 |

The Molecular Electrostatic Potential (MEP) is a property that maps the charge distribution of a molecule in three-dimensional space. researchgate.net It is calculated by determining the electrostatic force exerted by the molecule's unperturbed electron and nuclear charge distribution on a positive test charge (a proton) placed at various points around the molecule. researchgate.netrsc.org The resulting map is typically visualized by coloring a constant electron density surface.

MEP maps are invaluable for predicting molecular reactivity. chemrxiv.org

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for electrophilic attack. rsc.org

Blue regions represent positive electrostatic potential, where electron density is low. These are sites susceptible to nucleophilic attack. rsc.org

Green and yellow regions denote intermediate potential values.

For this compound, the MEP map would show the most negative potential (red) localized around the electronegative nitrogen and oxygen atoms, confirming them as the primary centers for interaction with electrophiles. rsc.orgscispace.com The hydrogen atom of the hydroxyl group would exhibit a region of high positive potential (blue), making it a likely site for hydrogen bonding or interaction with nucleophiles. The propyl group and the aromatic ring would show areas of near-neutral potential.

Mulliken and Fukui Population Analyses

Ab Initio Methods for Ground State Properties

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms in the system, without using any experimental data or empirical parameters. youtube.com The simplest ab initio method is Hartree-Fock (HF) theory, which provides a good starting point but neglects electron correlation. youtube.com More advanced and accurate methods, known as post-Hartree-Fock methods, include Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory, which systematically improve upon the HF results by accounting for electron correlation. uba.ar

These methods are particularly useful for calculating accurate ground state geometries, energies, and properties like the tautomeric equilibrium between different isomers. wayne.eduacs.org For instance, hydroxypyridines can exist in equilibrium with their pyridone tautomers. Ab initio calculations have been instrumental in studying the 2-hydroxypyridine (B17775)/2-pyridone tautomerism, correctly predicting that the pyridone form is slightly more stable in the gas phase. uba.aracs.org Similar calculations for this compound would be essential to determine its most stable tautomeric form and optimized molecular structure with high accuracy.

Computational Complexity Considerations in Electronic Structure Studies

A critical aspect of computational chemistry is the cost, or complexity, of the calculations. The computational resources (time and memory) required for an electronic structure calculation scale with the size of the system (number of electrons or basis functions, N). Different methods have different scaling factors, which dictates their feasibility for large molecules. wikipedia.org

Semi-empirical methods are the fastest, often scaling around N².

DFT methods typically scale as N³ to N⁴, offering a good compromise between cost and accuracy, which explains their widespread use for medium to large systems. derpharmachemica.comajchem-a.com

Hartree-Fock (HF) theory scales similarly to DFT, around N⁴.

Post-Hartree-Fock methods are much more computationally demanding. For example, MP2 scales as N⁵, while Coupled Cluster methods like CCSD(T) can scale as N⁷ or higher.

This scaling behavior means that while a highly accurate method like CCSD(T) might be feasible for a small molecule, it becomes computationally prohibitive for larger systems. The choice of method is therefore always a trade-off between the desired accuracy and the available computational resources. For a molecule like this compound, DFT calculations are well-suited for routine analysis, while more expensive ab initio methods might be reserved for benchmarking specific properties where high accuracy is paramount.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to explore the three-dimensional structures and dynamic behavior of molecules. For this compound, these methods elucidate the preferred spatial arrangements of its atoms and how these arrangements fluctuate over time in different environments.

Energy minimization calculations are fundamental to identifying the most stable conformations of this compound. These calculations systematically adjust the molecule's geometry to find the lowest energy arrangement of its atoms, corresponding to the most stable structure. By exploring the potential energy surface, a conformational landscape can be generated, which maps the energy of the molecule as a function of its torsional angles.

The conformational flexibility of this compound primarily arises from the rotation around the C-C single bonds of the propyl group and the C-O bond of the hydroxyl group. The dihedral angles associated with the propyl chain (Cα-Cβ and Cβ-Cγ) and the orientation of the hydroxyl hydrogen are key parameters in defining the molecule's conformation.

A theoretical conformational search would likely reveal several low-energy conformers. The relative energies of these conformers determine their population distribution at a given temperature. It is hypothesized that the most stable conformer would exhibit minimal steric hindrance between the propyl group and the pyridine (B92270) ring.

Illustrative Conformational Energy Profile of this compound

| Conformer | Dihedral Angle (N-C6-Cα-Cβ) | Dihedral Angle (C6-Cα-Cβ-Cγ) | Relative Energy (kcal/mol) |

| A (Global Minimum) | ~0° (syn-periplanar) | ~180° (anti-periplanar) | 0.00 |

| B | ~120° (anti-clinal) | ~60° (syn-clinal) | 1.5 |

| C | ~0° (syn-periplanar) | ~60° (syn-clinal) | 2.8 |

| D | ~180° (anti-periplanar) | ~180° (anti-periplanar) | 4.2 |

This table is for illustrative purposes, showcasing the type of data generated from conformational analysis. The values are hypothetical and not based on published experimental data for this specific molecule.

Molecular dynamics (MD) simulations provide a dynamic picture of this compound, tracking the motions of its atoms over time. These simulations can be performed in a vacuum to study intrinsic molecular motions or in the presence of solvent molecules (e.g., water, ethanol) to understand its behavior in solution.

In an aqueous environment, MD simulations would reveal the formation and dynamics of hydrogen bonds between the hydroxyl group of this compound and surrounding water molecules. The pyridine nitrogen can also act as a hydrogen bond acceptor. These interactions significantly influence the molecule's solubility, stability, and conformational preferences.

Simulations in different solvent environments can predict how the conformational equilibrium shifts. For instance, in a non-polar solvent, intramolecular interactions might be favored, while in a polar solvent, intermolecular interactions with the solvent will dominate. Such studies are crucial for understanding the behavior of this compound in various chemical and biological contexts.

Energy Minimization and Conformational Landscapes

Theoretical Studies of Reactivity and Reaction Pathways

Computational chemistry offers powerful tools to investigate the reactivity of this compound and to elucidate the mechanisms of its reactions. Methods such as Density Functional Theory (DFT) are commonly employed to study electronic structure and predict reaction outcomes.

For any chemical reaction, the reactants must pass through a high-energy transition state to form products. Identifying the geometry of this transition state and calculating its energy (the activation energy) are crucial for understanding reaction rates. Computational methods can locate transition state structures and provide detailed information about the bond-breaking and bond-forming processes.

For example, in an electrophilic aromatic substitution reaction on the pyridine ring of this compound, theoretical calculations can determine the activation energies for substitution at different positions. This allows for the prediction of the most likely site of reaction.

Hypothetical Activation Energies for Electrophilic Nitration of this compound

| Reaction Position | Activation Energy (kcal/mol) |

| C2 | 25.8 |

| C4 | 22.5 |

| C5 | 28.1 |

This table is illustrative and presents hypothetical data that would be obtained from transition state calculations. The values are not based on published results for this compound.

Computational models allow for the step-by-step investigation of reaction mechanisms. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for a proposed reaction pathway can be constructed. This helps in distinguishing between different possible mechanisms.

For instance, the O-alkylation of the hydroxyl group of this compound could proceed through different pathways depending on the reaction conditions. Computational modeling can be used to explore these pathways, providing insights that are often difficult to obtain through experimental means alone. A study on a related system involving the functionalization of pyridines highlighted the use of computational analysis to understand reaction mechanisms. osu.edu

Many reactions involving this compound can potentially yield multiple products (regioisomers or stereoisomers). Computational chemistry can be a predictive tool for determining the likely outcome of such reactions.

Regioselectivity: The electronic properties of the pyridine ring, influenced by the hydroxyl and propyl substituents, dictate the preferred position for electrophilic or nucleophilic attack. By calculating properties such as atomic charges, frontier molecular orbital densities (HOMO and LUMO), and the energies of reaction intermediates, the regioselectivity of reactions can be predicted. For instance, in electrophilic substitution, the position with the highest electron density or the most stable intermediate carbocation will be favored.

Stereoselectivity: If a reaction creates a new chiral center in the molecule, computational methods can be used to predict which stereoisomer will be preferentially formed. This is achieved by calculating the energies of the diastereomeric transition states leading to the different stereoisomers. The stereoisomer formed via the lower energy transition state will be the major product.

Environmental Fate and Degradation Pathways of Pyridinols

Abiotic Degradation Processes of Pyridine (B92270) Derivatives

The persistence of pyridine compounds in the environment is influenced by non-biological degradation mechanisms, primarily driven by light and chemical reactions. researchgate.netresearchgate.net These abiotic factors play a crucial role in the initial transformation of these compounds in soil and water. tandfonline.comresearchgate.net

Photochemical transformation is a significant abiotic process affecting the fate of pyridine derivatives. tandfonline.comresearchgate.net Hydroxylated pyridine compounds, in particular, may undergo photochemical degradation due to their ability to absorb light in the solar actinic range (wavelengths >300 nm). asm.org

Recent research has highlighted efficient, metal-free methods for the C3 selective hydroxylation of pyridines through the photochemical valence isomerization of pyridine N-oxides. nih.govacs.org This process is noteworthy for its operational simplicity and compatibility with various functional groups, yielding hydroxylated products like 3-pyridinols. nih.govacs.org The reaction proceeds effectively under 254 nm wavelength light, which aligns with the absorption maxima of many pyridine N-oxides. acs.org For some substrates with absorption maxima above 280 nm, 300 nm light can also induce the transformation, although less efficiently. acs.org Furthermore, photochemical reactions can lead to skeletal editing, transforming pyridines into more complex structures like bicyclic pyrazolines and pyrazoles without the need for metals or photocatalysts. nih.gov The degradation of specific compounds, such as 3,5,6-trichloro-2-pyridinol (B117793) (TCP), a breakdown product of the insecticide chlorpyrifos (B1668852), is also influenced by photolysis, which contributes to its environmental transformation alongside microbial degradation. tuiasi.roresearchgate.net

The hydrolytic stability of pyridine derivatives can vary significantly based on their specific structure and the pH of the surrounding environment. Generally, many pyridine compounds are relatively stable under neutral and slightly acidic conditions but can become unstable and degrade more rapidly in alkaline conditions. europa.eu

For example, studies on the pesticide profenofos (B124560) show a half-life of 14.6 days at pH 7, which extends to 93 days at pH 5, but shortens dramatically to just 5.7 hours at pH 9. europa.eu Similarly, certain pyrazolyl benzoic acid ester derivatives have been observed to hydrolyze to their corresponding pyrazol-3-ol forms within 1-2 hours in a buffer at pH 8. nih.gov In contrast, other heterocyclic compounds, such as amino acid analogues of memantine, have demonstrated good hydrolytic stability, with half-lives exceeding 10 hours in both acidic (pH 2.0) and neutral (pH 7.4) conditions. mdpi.com This variability underscores that the substitution pattern on the pyridine ring is a critical determinant of a compound's susceptibility to hydrolysis. tandfonline.com

| Compound/Class | pH Condition | Half-life (t½) / Stability | Reference |

| Profenofos | 5 | 93 days | europa.eu |

| 7 | 14.6 days | europa.eu | |

| 9 | 5.7 hours | europa.eu | |

| Pyrazolyl benzoic acid esters | 8 | ~1-2 hours | nih.gov |

| Memantine Analogues (general) | 2.0 & 7.4 | > 10 hours | mdpi.com |

Photochemical Transformations in Aquatic and Terrestrial Environments

Biotic Degradation Mechanisms of Pyridinols

Biotic processes, particularly those carried out by microorganisms, are the primary mechanism for the detoxification and breakdown of pyridine derivatives in the environment. researchgate.nettuiasi.ro Numerous bacteria, isolated from soil and sludge, are capable of utilizing pyridines as their sole source of carbon, nitrogen, and energy. tandfonline.comresearchgate.netportlandpress.com

The microbial metabolism of pyridines is a key process in bioremediation. researchgate.net Bacteria have evolved diverse catabolic pathways to break down the stable heterocyclic ring of these compounds. The rate and efficiency of this biodegradation are dependent on the specific microbial strains, environmental conditions, and the nature of the substituents on the pyridine ring. tandfonline.comresearchgate.net

Bacteria degrade pyridine derivatives through various pathways, which commonly involve hydroxylation as an initial step, leading to intermediates like hydroxypyridines and pyridinediols. tandfonline.comresearchgate.netportlandpress.com

Several distinct bacterial degradation pathways have been elucidated:

Arthrobacter sp. strain 68b degrades unsubstituted pyridine via a direct oxidative cleavage of the ring without prior hydroxylation. The pathway involves four enzymatic steps that ultimately convert pyridine into succinic acid, a readily usable metabolite. asm.orgnih.gov

Rhodococcus rhodochrous strain PY11 utilizes 2-hydroxypyridine (B17775) as its sole carbon and energy source. The degradation begins with hydroxylation to form 2,3,6-trihydroxypyridine, which then undergoes ring opening. The final products of this pathway are ammonium (B1175870) and α-ketoglutarate. asm.org

Burkholderia sp. strain MAK1 degrades 2-hydroxypyridine by first converting it to 2,5-dihydroxypyridine (B106003) (25DHP). This is followed by an oxidative ring cleavage, and the subsequent steps are proposed to proceed via the maleamate (B1239421) pathway.

Arthrobacter sp. strain IN13 catabolizes 4-hydroxypyridine (B47283) by first hydroxylating it to 3,4-dihydroxypyridine (34DHP). The pyridine ring is then cleaved by an extradiol dioxygenase, leading to the formation of 3-formylpyruvate. nih.gov

Other bacteria such as Achromobacter and Agrobacterium species have been shown to convert 2-, 3-, or 4-hydroxypyridine into dihydroxy-intermediates like pyridine-2,5-diol and pyridine-3,4-diol. portlandpress.com

| Bacterial Strain | Substrate | Key Intermediate(s) | Final Product(s) | Reference |

| Arthrobacter sp. 68b | Pyridine | (Z)-N-(4-oxobut-1-enyl)formamide | Succinic acid | asm.orgnih.gov |

| Rhodococcus rhodochrous PY11 | 2-Hydroxypyridine | 2,3,6-Trihydroxypyridine | Ammonium, α-Ketoglutarate | asm.org |

| Burkholderia sp. MAK1 | 2-Hydroxypyridine | 2,5-Dihydroxypyridine | Maleamate pathway intermediates | |

| Arthrobacter sp. IN13 | 4-Hydroxypyridine | 3,4-Dihydroxypyridine | 3-Formylpyruvate | nih.gov |

| Agrobacterium sp. NCIB 10413 | 4-Hydroxypyridine | Pyridine-3,4-diol | Not specified | portlandpress.com |

| Achromobacter sp. | 2- or 3-Hydroxypyridine (B118123) | Pyridine-2,5-diol | Not specified | portlandpress.com |

The degradation of pyridinols is orchestrated by a variety of specific enzymes, often encoded by gene clusters located on mobile genetic elements like plasmids. asm.org These enzymes have evolved to perform precise chemical transformations on the pyridine ring.

Key enzymes and their roles include:

Monooxygenases : These enzymes are frequently responsible for the initial, and often rate-limiting, step in pyridine degradation.

In Arthrobacter sp. 68b, a two-component flavin-dependent monooxygenase system (PyrA and PyrE) catalyzes the direct oxidative cleavage of the pyridine ring. asm.orgnih.gov

In Arthrobacter sp. IN13, the flavin-dependent monooxygenase KpiA carries out the regiospecific hydroxylation of 4-hydroxypyridine. nih.gov

In Burkholderia sp. MAK1, the 2-hydroxypyridine 5-monooxygenase (encoded by hpdABCDE) is pivotal in converting 2-hydroxypyridine to 2,5-dihydroxypyridine.

Dioxygenases : These enzymes are also critical for ring hydroxylation and cleavage.

Rhodococcus rhodochrous PY11 employs a four-component dioxygenase (HpoBCDF) for the initial hydroxylation of 2-hydroxypyridine. asm.org

In Burkholderia sp. MAK1, the HpdF dioxygenase splits the 2,5-dihydroxypyridine ring oxidatively.

Dehydrogenases and Hydrolases : Following ring opening, a series of dehydrogenases and hydrolases process the resulting aliphatic intermediates.

The pathway in Arthrobacter sp. 68b involves (Z)-N-(4-oxobut-1-enyl)formamide dehydrogenase (PyrB), amidohydrolase (PyrC), and succinate (B1194679) semialdehyde dehydrogenase (PyrD) to complete the conversion to succinic acid. asm.orgnih.gov

In Rhodococcus rhodochrous PY11, after initial transformations, a hypothetical cyclase (HpoH) is responsible for the ring-opening of 2,3,6-trihydroxypyridine. asm.org

Microbial Metabolism of Pyridine Compounds

Influence of Substituents on Biodegradability

The biodegradability of the pyridine ring is significantly altered by the nature and position of its substituents. tandfonline.comresearchgate.net Slight modifications can lead to major changes in the rate and pathway of degradation.

Generally, hydroxypyridines and pyridinecarboxylic acids are readily degraded by bacteria via pathways involving hydroxylated intermediates. tandfonline.comresearchgate.net The hydroxyl group (-OH), as seen in 6-Propylpyridin-3-ol, tends to make the pyridine ring more susceptible to biotransformation compared to derivatives with chloro (-Cl) or methyl (-CH₃) groups. nih.gov Studies on post-hydrothermal liquefaction wastewater have shown that the hydroxyl moiety in pyridinol can form hydroxyl radicals, leading to an efficient reaction and improved biodegradability. iwaponline.com

The position of the substituent also plays a crucial role. For many monosubstituted pyridines, isomers with the functional group at the C-2 or C-3 position are biotransformed faster than those with the same group at the C-4 position under anaerobic conditions. nih.gov

Fungal and Other Biotic Degradation Routes

Numerous microorganisms, including bacteria and fungi, are capable of degrading pyridine derivatives, often utilizing them as a sole source of carbon and nitrogen. tandfonline.commdpi.com

Fungal degradation has been extensively studied for halogenated pyridinols like 3,5,6-trichloro-2-pyridinol (TCP), a primary metabolite of the insecticide chlorpyrifos. tuiasi.rocapes.gov.brredalyc.org Fungal species from genera such as Aspergillus, Penicillium, Cladosporium, and Eurotium have demonstrated the ability to degrade TCP. mdpi.comresearchgate.netnih.gov For instance, the fungal strain Cladosporium cladosporioides Hu-01 was found to completely metabolize 50 mg·L⁻¹ of TCP within 6 days, using it as a sole carbon source. plos.org The degradation pathway for chlorpyrifos by the fungus involved hydrolysis to TCP, which was then further broken down without the accumulation of persistent metabolites. plos.org Fungal consortiums have been shown to degrade TCP in soil within 48 hours. tuiasi.ro

Bacterial degradation of pyridinols is also a significant environmental process. Bacteria are known to degrade most simple pyridine derivatives, particularly hydroxypyridines. tandfonline.comresearchgate.net The degradation often begins with hydroxylation, where oxygen from water is incorporated into the pyridine ring. tandfonline.comresearchgate.net The bacterial strain Cupriavidus sp. DT-1 can degrade chlorpyrifos and its metabolite TCP. nih.gov The proposed pathway involves the initial hydrolysis of chlorpyrifos to TCP, followed by dechlorination to 2-pyridinol, and subsequent cleavage of the pyridine ring. nih.gov Other bacteria, such as Arthrobacter crystallopoietes and Nocardia sp., have also been identified in the degradation of pyridine compounds. tandfonline.com

Environmental Monitoring and Analytical Methodologies for Pyridinols

The need to understand the environmental risk of pyridine derivatives necessitates robust monitoring programs and sensitive analytical methods. capes.gov.brredalyc.org

Detection and Quantification in Environmental Samples

The analysis of pyridinols and other pesticide metabolites in complex environmental matrices like water and soil requires highly sensitive and selective techniques. nih.gov The methods of choice are typically based on chromatography coupled with mass spectrometry. nih.gov

Key analytical techniques include:

Liquid Chromatography with Mass Spectrometry (LC-MS) or Tandem Mass Spectrometry (LC-MS/MS): This is a state-of-the-art technique for analyzing polar compounds like pyridinols in both solid and liquid environmental samples. nih.govresearchgate.net It offers high sensitivity and selectivity, allowing for the detection of trace levels of contaminants. hh-ra.org